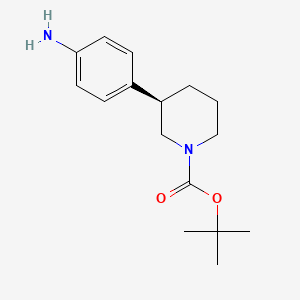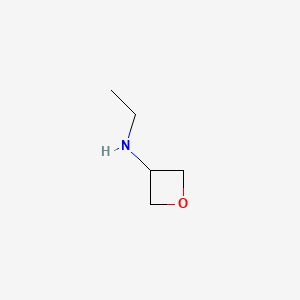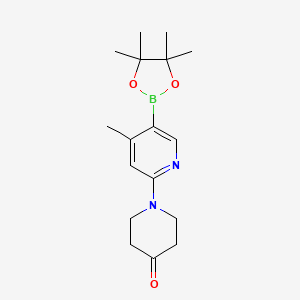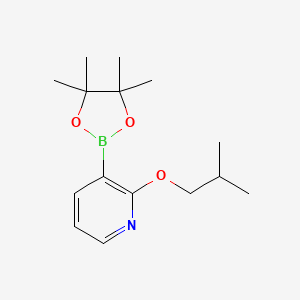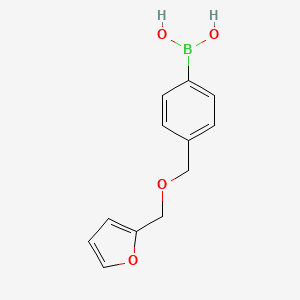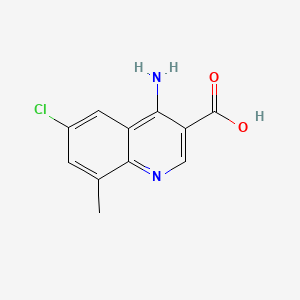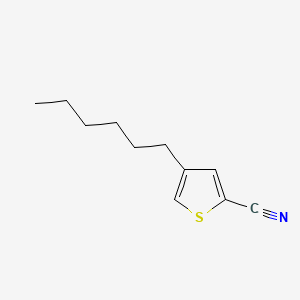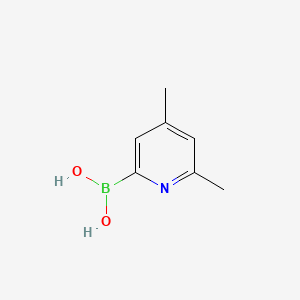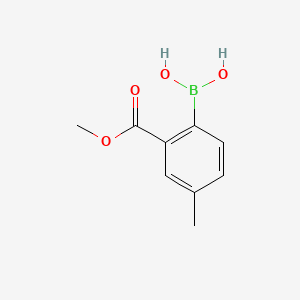
(2-(甲氧羰基)-4-甲苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and water. This compound is widely used in organic synthesis, medicinal chemistry, and materials science.
科学研究应用
Organic Synthesis
2-Methoxycarbonyl-4-methylphenylboronic acid: is widely used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is essential for constructing complex organic molecules. The boronic acid acts as a key reagent that pairs with a halide-containing compound in the presence of a palladium catalyst to form the desired product.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its boronic acid group is reactive and can be used to introduce a phenyl ring into molecules, which is a common structural motif in many drugs .
Material Science
In material science, 2-Methoxycarbonyl-4-methylphenylboronic acid can be utilized to modify surface properties of materials. It can be used to create boron-doped carbon materials, which have applications in energy storage and conversion devices .
Sensor Development
Due to its ability to form reversible covalent bonds with diols and other polyols, this compound is used in the development of chemical sensors . These sensors can detect the presence of sugars and other substances that contain diol groups .
Catalysis
This boronic acid is used in catalysis, particularly in asymmetric synthesis. It can act as a chiral ligand or a catalyst itself in various chemical reactions to produce chiral molecules, which are important in the development of enantioselective drugs .
Agricultural Chemistry
In agricultural chemistry, it can be used to synthesize herbicides and pesticides . The phenylboronic acid moiety is a key component in many of these compounds, contributing to their ability to interfere with the growth of unwanted plants and pests .
作用机制
Target of Action
The primary target of 2-Methoxycarbonyl-4-Methylphenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its adme properties . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxycarbonyl-4-Methylphenylboronic Acid. For instance, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Additionally, the compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can be tailored for application under specific conditions .
属性
IUPAC Name |
(2-methoxycarbonyl-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIKSSTFJNMNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681864 |
Source


|
| Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-43-7 |
Source


|
| Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)
